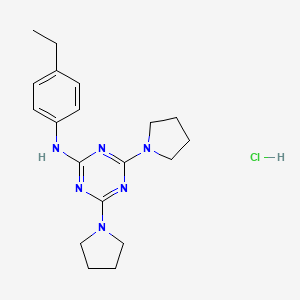
4-(Trifluoromethyl)cyclopentane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)cyclopentane-1,2-dione is a chemical compound with the molecular formula C6H5F3O2 It is characterized by the presence of a trifluoromethyl group attached to a cyclopentane ring, which also contains two ketone groups at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)cyclopentane-1,2-dione typically involves the reaction of cyclopentadiene with trifluoromethyl ketone under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out at a controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethyl)cyclopentane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized cyclopentane derivatives .
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)cyclopentane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)cyclopentane-1,2-dione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane-1,2-dione: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-Methylcyclopentane-1,2-dione: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
4-(Chloromethyl)cyclopentane-1,2-dione: The presence of a chloromethyl group alters its chemical behavior compared to the trifluoromethyl derivative.
Uniqueness
4-(Trifluoromethyl)cyclopentane-1,2-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
4-(trifluoromethyl)cyclopentane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O2/c7-6(8,9)3-1-4(10)5(11)2-3/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCHWGFUNNWCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C1=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2922280.png)
![4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2922281.png)


![9-bromo-5H-pyrido[4,3-b]indole](/img/structure/B2922285.png)



![4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2922292.png)

![4-(4-methoxyphenyl)-2-((E)-2-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazinyl)thiazole hydrobromide](/img/structure/B2922295.png)

![N-(3,5-dimethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2922297.png)

